(2S,4R)-4-methylpiperidine-2-carboxylic acid

Thrombin inhibition Stereochemistry–activity relationship Argatroban pharmacophore

(2S,4R)-4-Methylpiperidine-2-carboxylic acid, also designated (2S,4R)-4-methylpipecolic acid, is a chiral non-proteogenic cyclic amino acid belonging to the pipecolic acid (homoproline) family, featuring a six-membered piperidine ring with a trans relationship between the 4-methyl and 2-carboxyl substituents. This specific stereoisomer is formally classified as Argatroban Impurity 80/81 and serves as a critical reference standard in the quality control of the direct thrombin inhibitor argatroban, where the (2R,4R) epimer constitutes the active pharmaceutical core.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1821715-08-5
Cat. No. B1425330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-methylpiperidine-2-carboxylic acid
CAS1821715-08-5
Synonyms(2S,4R)-4-methylpipecolic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C(=O)O
InChIInChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
InChIKeyUQHCHLWYGMSPJC-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Methylpiperidine-2-carboxylic Acid (CAS 1821715-08-5): Stereochemical Identity and Procurement Context for Argatroban-Related Research


(2S,4R)-4-Methylpiperidine-2-carboxylic acid, also designated (2S,4R)-4-methylpipecolic acid, is a chiral non-proteogenic cyclic amino acid belonging to the pipecolic acid (homoproline) family, featuring a six-membered piperidine ring with a trans relationship between the 4-methyl and 2-carboxyl substituents [1]. This specific stereoisomer is formally classified as Argatroban Impurity 80/81 and serves as a critical reference standard in the quality control of the direct thrombin inhibitor argatroban, where the (2R,4R) epimer constitutes the active pharmaceutical core [2]. Its procurement is driven by analytical method development, impurity profiling, and stereochemical structure–activity relationship studies rather than bulk synthesis applications [3].

Why (2S,4R)-4-Methylpiperidine-2-carboxylic Acid Cannot Be Replaced by the (2R,4R), (2S,4S), or (2R,4S) Stereoisomers in Analytical or Pharmacological Contexts


The four stereoisomers of 4-methylpiperidine-2-carboxylic acid are not interchangeable because the stereoconformation of the 2-piperidinecarboxylic acid moiety dictates biological potency across greater than four orders of magnitude. When elaborated into the corresponding MQPA (argatroban framework), the Ki for bovine α-thrombin spans 0.019 µM for (2R,4R)-MQPA to 280 µM for (2S,4S)-MQPA, with (2S,4R)-MQPA occupying an intermediate position at 1.9 µM [1]. In pharmaceutical quality control, the (2S,4R) isomer must be chromatographically resolved and individually quantified as a specified impurity; substituting it with any other stereoisomer invalidates regulatory compliance for ANDA submissions, compendial method verification, and impurity limit testing [2]. Furthermore, the (2S,4R) configuration imposes a trans-diequatorial chair conformation distinct from the cis isomers, leading to divergent peptide backbone geometries when incorporated into peptidomimetics—differences that cannot be captured by using racemic or alternative single-isomer 4-methylpipecolic acid preparations [3].

Quantitative Differentiation Evidence: (2S,4R)-4-Methylpiperidine-2-carboxylic Acid Versus Closest Stereoisomer Comparators


Thrombin Inhibition Ki: 100-Fold Potency Gap Between (2S,4R)-MQPA and the Clinical (2R,4R)-MQPA Isomer

When the four stereoisomers of 4-methylpipecolic acid are elaborated into the full MQPA (argatroban backbone) structure, the (2S,4R)-MQPA derivative exhibits a Ki of 1.9 µM against bovine α-thrombin, representing a 100-fold reduction in inhibitory potency compared to the (2R,4R)-MQPA isomer (Ki = 0.019 µM) that forms the active core of clinical argatroban. The (2S,4R)-MQPA is 7.9-fold less potent than (2R,4S)-MQPA (Ki = 0.24 µM) but 147-fold more potent than (2S,4S)-MQPA (Ki = 280 µM) [1]. This ranking establishes the (2S,4R) stereochemistry as a discrete, intermediate-activity entity that cannot be approximated by any other single isomer or racemic mixture.

Thrombin inhibition Stereochemistry–activity relationship Argatroban pharmacophore

Stereoselective Synthesis Yield: The (2S,4R) Isomer Requires a 10-Step Dedicated Asymmetric Route Achieving Only 23% Overall Yield

A fully stereoselective synthesis of the protected (2S,4R)-4-methylpipecolic acid (as methyl N-Boc-(2S,4R)-4-methylpipecolate) was achieved via asymmetric α-alkylation of a glycine-derived chiral enolate with a chiral iodide, affording the linear precursor as a single stereoisomer, followed by OsO₄/NaIO₄ oxidative cleavage, intramolecular cyclization, and hydrogenation. The overall yield was 23% over 10 steps [1]. In contrast, the (2R,4R) isomer is accessible through diastereoselective hydrogenation of 4,5-dehydropiperidine precursors using Mandyphos/rhodium catalysts and is commercially manufactured at multi-kilogram scale with ≥98% purity [2]. The (2R,4R) isomer is listed at approximately USD 110 per 100 mg from major suppliers, while the (2S,4R) isomer commands premium pricing as an impurity reference standard (e.g., approximately USD 156 per mg as Argatroban Impurity 81) .

Asymmetric synthesis Amino acid synthesis Process chemistry

Chiral Resolution Efficiency: Isomer Separation from Racemic 4-Methyl-2-piperidinecarboxylate Achieves Only 45–48% Yield with 99.2% Chiral Purity

A patent method (CN109761885A) for resolving argatroban starting material isomer impurities uses L-(−)-dibenzoyltartaric acid to resolve ethyl 4-methyl-2-piperidinecarboxylate racemate into the (2R,4S)-enriched salt, achieving a total resolving yield of 45.2% with post-resolution chiral purity of 99.2% [1]. A related method using D-tartaric acid yielded the (2S,4S)-isomer derivative at 47.6% [2]. These resolution efficiencies highlight that accessing any single 4-methylpipecolic acid stereoisomer in high enantiomeric purity is inherently inefficient; the (2S,4R) isomer, which is the enantiomer of the (2R,4S) resolved product, requires analogous diastereomeric resolution steps with comparable yield losses. The (2R,4R) isomer, by contrast, benefits from direct catalytic asymmetric hydrogenation routes that bypass resolution entirely [3].

Chiral resolution Diastereomeric salt formation Impurity control

Regulatory Impurity Classification: (2S,4R) Isomer Is a Specified Impurity Requiring Individual Quantification in Argatroban ANDA Submissions

The (2S,4R)-4-methylpiperidine-2-carboxylic acid is designated as Argatroban Impurity 80 and Argatroban Impurity 81 in pharmacopeial and regulatory impurity classifications. It is a specified process-related impurity arising from epimerization at the C-2 position of the pipecolic acid moiety during argatroban synthesis [1]. Regulatory guidance requires individual quantification and reporting of this impurity at levels above the identification threshold (typically 0.10% for a maximum daily dose of ≤2 g according to ICH Q3A). Validated HPLC methods for argatroban injection related substances employ octadecyl silane columns with acetate buffer/methanol mobile phases at 259 nm detection wavelength to achieve baseline separation of the (2S,4R)-derived impurity from the (2R,4R) active peak [2]. In contrast, the (2R,4R) isomer is the active pharmaceutical intermediate and is not subject to impurity limits; the (2S,4S) isomer (Impurity 82) is a different specified impurity with its own distinct retention time and response factor [3].

Pharmaceutical impurity profiling ANDA regulatory compliance HPLC method validation

Conformational Scaffold Differentiation: Trans-4-Methylpipecolic Acid Versus Proline and Cis-4-Methyl Analogues in Peptidomimetic Design

The (2S,4R) trans-4-methylpipecolic acid scaffold provides a six-membered piperidine ring (vs. the five-membered pyrrolidine of proline), with the 4-methyl group occupying an equatorial position and the 2-carboxyl group also equatorial in the lowest-energy chair conformation—a geometry fundamentally distinct from both cis-4-methylpipecolic acids and from proline itself [1]. This expanded ring size and defined trans substitution pattern alter the φ/ψ dihedral angle preferences of the resulting peptide backbone compared to proline-containing sequences, with pipecolic acid generally favoring extended conformations and showing altered cis/trans amide bond rotamer populations [2]. In the context of argatroban, the correct (2R,4R) trans geometry is essential for orienting the carboxylate into the thrombin S1 specificity pocket; the (2S,4R) isomer presents the carboxylate in a misaligned orientation that accounts for the 100-fold Ki loss documented in the MQPA series [3].

Peptidomimetics Conformational restriction Pipecolic acid scaffold

High-Value Application Scenarios for (2S,4R)-4-Methylpiperidine-2-carboxylic Acid Based on Demonstrated Differentiation Evidence


Argatroban ANDA Impurity Profiling and Compendial Method Validation

The primary industrial application of (2S,4R)-4-methylpiperidine-2-carboxylic acid is as a certified reference standard for identification, quantification, and system suitability testing in HPLC methods for argatroban API and finished drug products. Given that the (2S,4R)-MQPA derivative exhibits a Ki of 1.9 µM—intermediate between the active (2R,4R) isomer (0.019 µM) and the essentially inactive (2S,4S) isomer (280 µM) [1]—its presence as a process impurity must be controlled to specified limits per ICH Q3A. Validated HPLC protocols using C18 columns with acetate buffer/methanol mobile phases at 259 nm can achieve baseline separation of this impurity from the argatroban main peak [2]. Procurement of the authenticated (2S,4R) reference standard with full characterization data (NMR, HPLC, MS, and certificate of analysis) is mandatory for ANDA submissions and ongoing stability testing programs.

Thrombin Inhibitor Structure–Activity Relationship (SAR) Studies

The (2S,4R)-4-methylpipecolic acid building block is valuable for systematic SAR exploration of the argatroban pharmacophore. The four MQPA stereoisomer series demonstrates that inverting the C-2 configuration from (R) to (S) while maintaining the trans relationship at C-4 results in a 100-fold potency loss (Ki 0.019 µM vs. 1.9 µM) [1]. Incorporating the (2S,4R) free amino acid into novel peptide or peptidomimetic thrombin inhibitor scaffolds permits quantitative assessment of the stereochemical tolerance at the P1/P2 binding interface. Researchers can use this isomer to probe whether binding pocket modifications or scaffold redesign can rescue the activity penalty associated with the (2S) carboxylate orientation.

Conformational Analysis of Pipecolic Acid-Containing Peptidomimetics

As a trans-4-substituted pipecolic acid derivative, the (2S,4R) isomer serves as a constrained building block for studying the conformational consequences of ring expansion (proline → pipecolic acid) combined with methyl substitution on peptide secondary structure [2]. Compared to L-proline (5-membered ring), the 6-membered piperidine ring with a trans-4-methyl group alters cis/trans amide bond rotamer populations and φ/ψ backbone dihedral angle distributions. This compound is particularly relevant for designing protease-resistant peptide analogs where the methyl group provides steric shielding and the expanded ring modulates backbone flexibility differently than either proline or unsubstituted pipecolic acid [3].

Enantioselective Synthesis Methodology Development and Chiral Resolution Optimization

The documented challenge of accessing the (2S,4R) isomer in high enantiopurity—requiring either a dedicated 10-step asymmetric synthesis (23% overall yield) [4] or diastereomeric salt resolution with tartaric acid derivatives (~45–48% yield) [5]—makes this compound a valuable benchmark substrate for developing new asymmetric synthetic methodologies. Academic and industrial process chemistry groups can use this target to benchmark novel chiral catalysts, organocatalytic α-functionalization methods, or enzymatic resolution approaches against the existing state-of-the-art. Improvements in synthetic efficiency would directly impact the cost and availability of this critical reference standard.

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